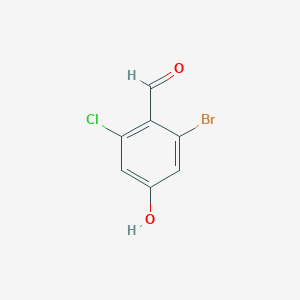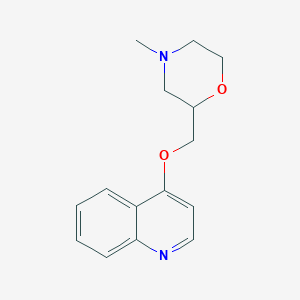
4-Methyl-2-(quinolin-4-yloxymethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-2-(quinolin-4-yloxymethyl)morpholine” is a compound that contains a morpholine ring and a quinoline ring . Morpholine is an organic compound with the formula O(CH2CH2)2NH . It is a colorless liquid and a cyclic tertiary amine . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N .
Synthesis Analysis
The synthesis of morpholines has been widely studied and has seen significant advancements . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine is characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The molecular weight of morpholine is 101.1469 . The IUPAC Standard InChI for morpholine is InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 .Chemical Reactions Analysis
Morpholine is a base and can undergo a variety of chemical reactions . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic, volatile liquid with a weak, ammonia-like or fish-like odor . It has a density of 1.007 g/cm3 . The molecular weight of morpholine is 101.1469 .Safety And Hazards
Future Directions
While the future directions for “4-Methyl-2-(quinolin-4-yloxymethyl)morpholine” specifically are not mentioned in the search results, morpholine-based analogs have attracted significant attention due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
4-methyl-2-(quinolin-4-yloxymethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17-8-9-18-12(10-17)11-19-15-6-7-16-14-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLRAUWJVKNHDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)COC2=CC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(quinolin-4-yloxymethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

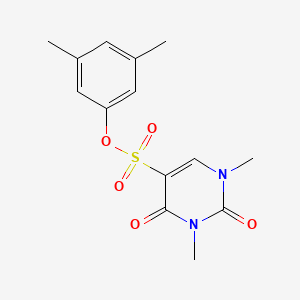
![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)
![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)
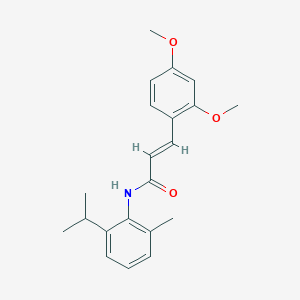
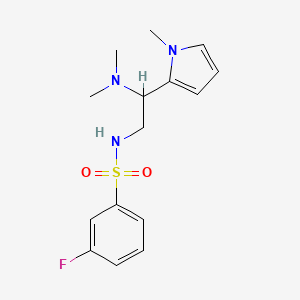
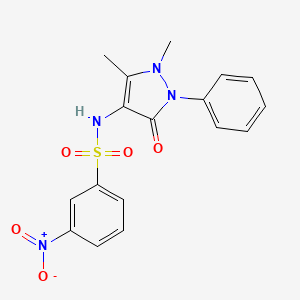
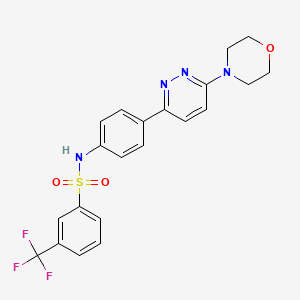
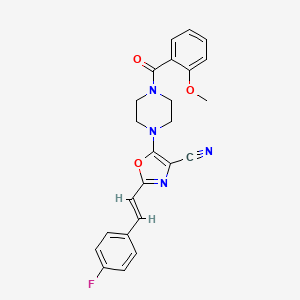
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

